Hsd17B13-IN-82
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Overview
Description
Hsd17B13-IN-82 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and plays a significant role in the metabolism of steroids and other lipids. HSD17B13 has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) due to its involvement in lipid metabolism and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-82 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-82 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols .
Scientific Research Applications
Hsd17B13-IN-82 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Investigated for its effects on cellular processes involving lipid droplets and inflammation.
Medicine: Explored as a potential therapeutic agent for treating NAFLD, NASH, and other liver diseases.
Industry: Utilized in the development of diagnostic assays and screening platforms for liver-related disorders .
Mechanism of Action
Hsd17B13-IN-82 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This inhibition disrupts the metabolism of steroids and lipids, leading to reduced lipid accumulation and inflammation in the liver. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents substrate conversion. Key pathways involved include lipid droplet biogenesis and inflammatory signaling cascades .
Comparison with Similar Compounds
Similar Compounds
BI-3231: Another potent and selective HSD17B13 inhibitor with similar applications in liver disease research.
INI-822: A small molecule inhibitor targeting HSD17B13, used in models of NASH.
Uniqueness
Hsd17B13-IN-82 is unique due to its specific binding affinity and selectivity for HSD17B13. It has shown promising results in preclinical studies, demonstrating efficacy in reducing liver inflammation and lipid accumulation. Compared to other inhibitors, this compound offers a distinct chemical structure that may provide advantages in terms of pharmacokinetics and safety profiles .
Properties
Molecular Formula |
C24H15Cl3F3N3O3 |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
3,5-dichloro-N-[8-chloro-2-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H15Cl3F3N3O3/c1-11-31-20-15(25)6-7-18(32-22(35)13-8-16(26)21(34)17(27)9-13)19(20)23(36)33(11)10-12-4-2-3-5-14(12)24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35) |
InChI Key |
LUYWFJNMOLFYHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)Cl |
Origin of Product |
United States |
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